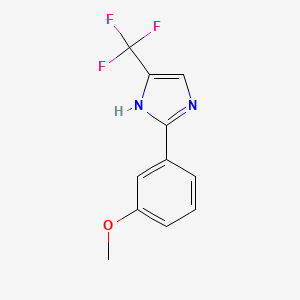
2-(3-Methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is a chemical compound belonging to the quinazoline family. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a quinazoline core with dimethoxy substituents at positions 6 and 7, and a propanediamine moiety attached to the nitrogen at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of Propanediamine Moiety: The final step involves the nucleophilic substitution reaction where the propanediamine moiety is attached to the nitrogen at position 1 of the quinazoline core.
Industrial Production Methods
Industrial production methods for N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanediamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide: Another quinazoline derivative with similar structural features.
4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline: Known for its kinase inhibitory properties.
Uniqueness
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is unique due to its specific propanediamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential therapeutic applications.
属性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-3-7(5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI 键 |
RICWSHLGDRPDKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
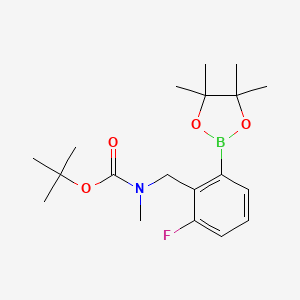
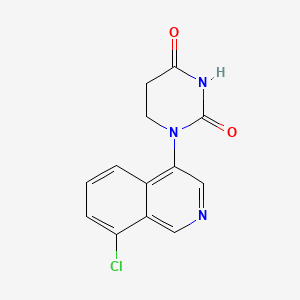
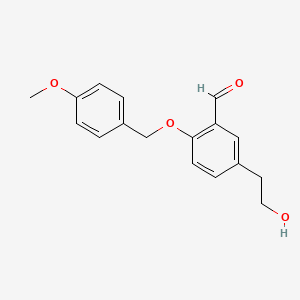
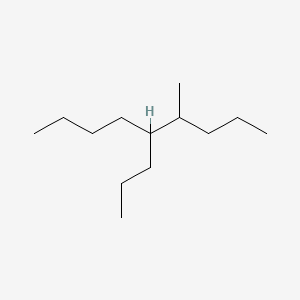
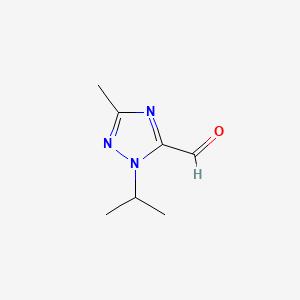
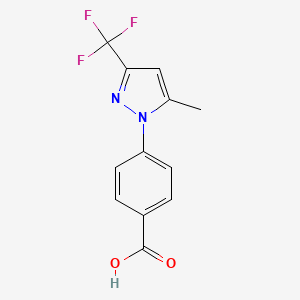
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
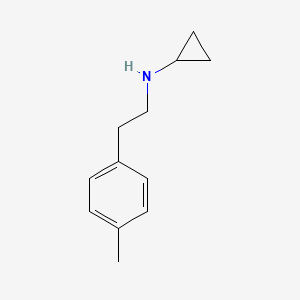
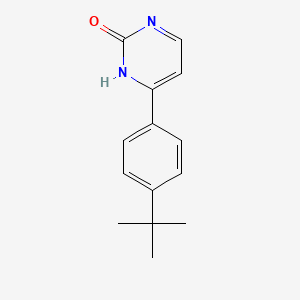
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)

